molecular formula C18H20ClN3O4S B3644645 N~1~-[4-(acetylamino)phenyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-[4-(acetylamino)phenyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3644645
M. Wt: 409.9 g/mol
InChI Key: QPPLWNRQWXWYKY-UHFFFAOYSA-N
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Description

“N~1~-[4-(acetylamino)phenyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide” is a complex organic compound. It contains an acetylamino group, a chloro-methylphenyl group, and a methylsulfonyl group attached to a glycinamide core .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the glycinamide core. The presence of the acetylamino, chloro-methylphenyl, and methylsulfonyl groups would likely have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by the functional groups it contains. For example, the acetylamino and methylsulfonyl groups are likely to be involved in various substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups it contains .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with certain proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing and analysis .

Future Directions

The future directions for research on this compound could include further studies to fully elucidate its synthesis, properties, and potential applications. This could involve laboratory experiments, computational modeling, and possibly even clinical trials if the compound is intended to be used as a drug .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-12-4-5-14(19)10-17(12)22(27(3,25)26)11-18(24)21-16-8-6-15(7-9-16)20-13(2)23/h4-10H,11H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPLWNRQWXWYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[4-(acetylamino)phenyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

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